![molecular formula C7H7ClF3N B15309043 4-(Difluoromethyl)-3-fluoroaniline hydrochloride](/img/structure/B15309043.png)
4-(Difluoromethyl)-3-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is a fluorinated aromatic amine compound. The presence of fluorine atoms in its structure significantly influences its physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride often involves the use of metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalytic processes, and specific reagents for electrophilic, nucleophilic, and radical reactions . Conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various applications. The compound can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated aromatic amines such as:
- 4-(Difluoromethyl)aniline
- 3-Fluoroaniline
- 4-Fluoroaniline
Uniqueness
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties include increased metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H7ClF3N |
---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-6-3-4(11)1-2-5(6)7(9)10;/h1-3,7H,11H2;1H |
InChI-Schlüssel |
CFEMIQQIAXKTOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)F)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.